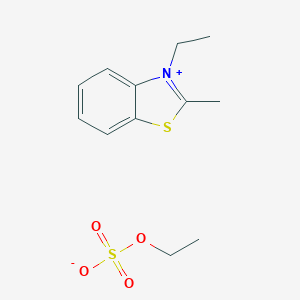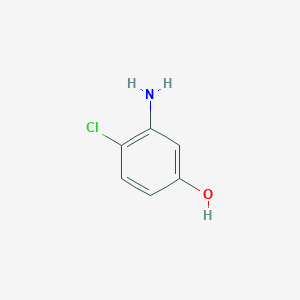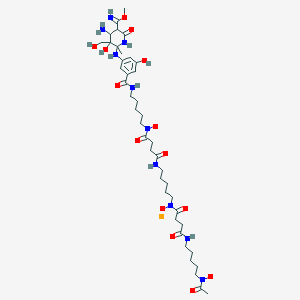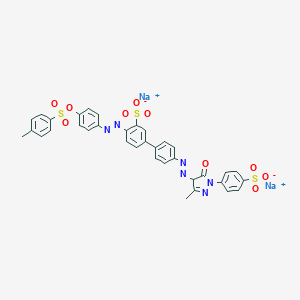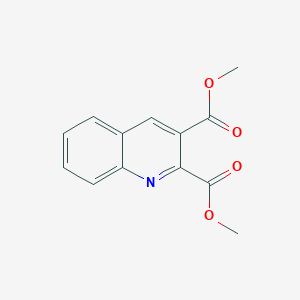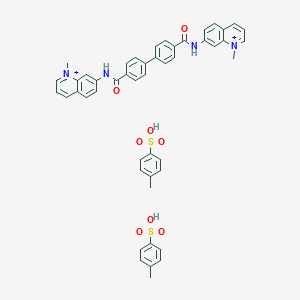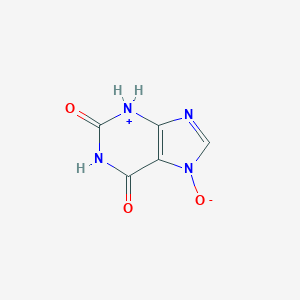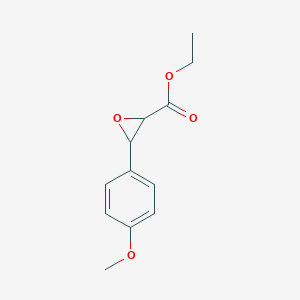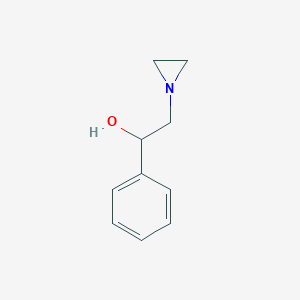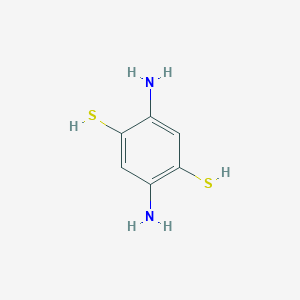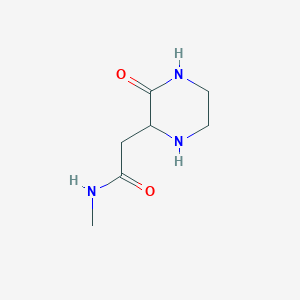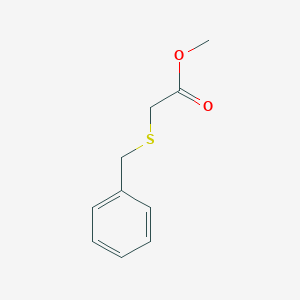
Methyl 2-(benzylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(benzylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is also known by various names such as acetic acid, (benzylthio)-, methyl ester, and this compound . This compound is characterized by its unique structure, which includes a benzylthio group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(benzylthio)acetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methyl mercaptoacetate in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at room temperature, then poured into water and extracted with ethyl acetate . Another method involves the use of sodium hydride in tetrahydrofuran, where phenylmethanethiol reacts with methyl 2-bromoacetate under an inert atmosphere .
Industrial Production Methods: Industrial production of methyl (benzylthio)acetate typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.
科学的研究の応用
Methyl 2-(benzylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .
類似化合物との比較
- Methyl (benzylsulfanyl)acetate
- Methyl 2-(phenylmethylthio)acetate
- Methyl S-benzylthioglycolate
Comparison: Methyl 2-(benzylthio)acetate is unique due to its specific structural features, such as the presence of a benzylthio group attached to an acetate moiety. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research.
特性
CAS番号 |
17277-59-7 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC名 |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
正規SMILES |
COC(=O)CSCC1=CC=CC=C1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
